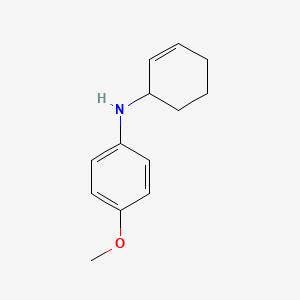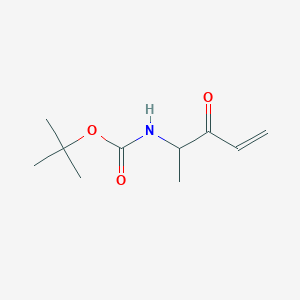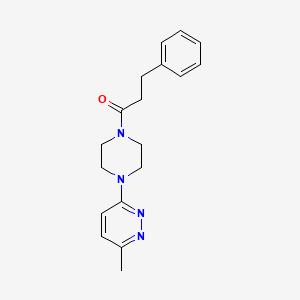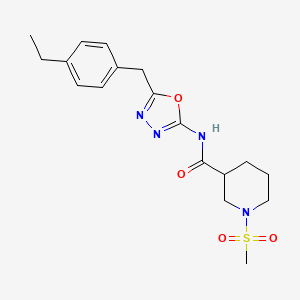![molecular formula C7H6OS2 B14131564 trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)
trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide: is a chiral sulfone compound. It is known for its application in the synthesis of dorzolamide, a medication used to lower intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thieno[2,3-B]thiopyran ring system .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including dorzolamide. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and enzyme activity. Its chiral nature allows for the exploration of stereospecific interactions in biological systems .
Medicine: As a precursor to dorzolamide, the compound plays a crucial role in the treatment of glaucoma and ocular hypertension.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves its interaction with specific molecular targets. In the case of dorzolamide synthesis, the compound acts as a key intermediate, facilitating the formation of the active pharmaceutical ingredient. The molecular pathways involved include enzyme inhibition and modulation of biochemical processes .
Comparación Con Compuestos Similares
- (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-7,7-dioxide
- N-[(4S,6S)-6-METHYL-7,7-DIOXO-5,6-DIHYDRO-4H-THIENO[2,3-B]THIOPYRAN-4-YL]ACETAMIDE
- (4S,6S)-N-Ethyl-6-methyl-5,6-dihydro-4H-thieno[2,3-B]thiopyran-4-amine 7,7-dioxide
Uniqueness: The uniqueness of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide lies in its chiral structure and its role as a key intermediate in the synthesis of dorzolamide. Its specific stereochemistry and reactivity make it distinct from other similar compounds, providing unique advantages in pharmaceutical and industrial applications .
Propiedades
Fórmula molecular |
C7H6OS2 |
|---|---|
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
4H-thieno[2,3-b]thiopyran-4-ol |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4,6,8H |
Clave InChI |
BHZGVRVKCXIISZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C(C1O)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)

![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)

![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)

![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
